Gancaonin G

Description

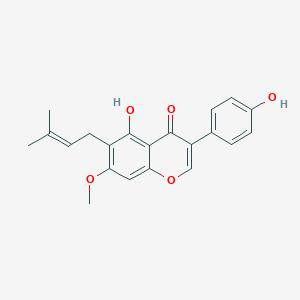

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHLDLTTPUDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155273 | |

| Record name | Gancaonin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126716-34-5 | |

| Record name | Gancaonin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126716-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gancaonin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126716345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gancaonin G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANCAONIN G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FEL0FW4CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gancaonin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 98 °C | |

| Record name | Gancaonin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gancaonin G: An Overview of Current Knowledge on its Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information regarding the mechanism of action of Gancaonin G, a prenylated isoflavanone isolated from the roots of Glycyrrhiza uralensis (licorice).[1] Despite the extensive research into various compounds from Glycyrrhiza species, detailed studies elucidating the specific cellular and molecular mechanisms of this compound are notably limited in publicly accessible scientific literature.

Chemical Identity and Known Biological Activity

This compound is structurally classified as a 6-prenylated isoflavanone.[1] The primary biological activity reported for this compound is its antibacterial properties. Specifically, it has demonstrated activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA) strains.[1]

Due to the scarcity of in-depth studies, a detailed exposition of its mechanism of action, including specific signaling pathway interactions, quantitative efficacy data (such as IC50 values for anti-inflammatory or other effects), and comprehensive experimental protocols, cannot be provided at this time.

Distinction from Gancaonin N

It is crucial to distinguish this compound from a related, more extensively studied isoflavone from Glycyrrhiza uralensis, Gancaonin N. While both are prenylated flavonoids from the same plant source, they are distinct molecules. The available body of research on Gancaonin N is significantly more substantial, particularly concerning its anti-inflammatory mechanism of action.

A Note on the Well-Characterized Mechanism of Gancaonin N

For researchers interested in the anti-inflammatory pathways modulated by licorice isoflavonoids, Gancaonin N serves as a well-documented example. Gancaonin N has been shown to attenuate inflammatory responses by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3]

Key mechanistic insights for Gancaonin N include:

-

Inhibition of Pro-inflammatory Mediators: Gancaonin N has been observed to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cell-based models of inflammation.[2][3]

-

Suppression of NF-κB Activation: It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pro-inflammatory signaling pathway.[2]

-

Modulation of MAPK Signaling: Gancaonin N has been found to reduce the phosphorylation of key proteins in the MAPK pathway, such as ERK and p38, thereby impeding downstream inflammatory signaling.[2]

The detailed study of Gancaonin N provides a potential framework for investigating other related compounds from Glycyrrhiza uralensis, such as this compound. However, it must be reiterated that the specific mechanisms of this compound remain to be elucidated.

Future Research Directions

The current state of knowledge highlights a significant gap in the understanding of this compound's pharmacological profile beyond its antibacterial effects. Future research endeavors could focus on:

-

Anti-inflammatory Screening: Investigating the potential of this compound to modulate inflammatory pathways, such as NF-κB and MAPK, in relevant in vitro models (e.g., lipopolysaccharide-stimulated macrophages or epithelial cells).

-

Target Identification: Employing techniques such as affinity chromatography or computational docking to identify potential protein targets of this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection or inflammatory diseases.

-

Comparative Studies: Directly comparing the bioactivities and mechanisms of this compound with other related prenylated flavonoids from licorice, including Gancaonin N.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gancaonin G and its Analogs from Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned in traditional medicine for its wide array of therapeutic properties. Its roots and rhizomes are a rich reservoir of bioactive phytochemicals, primarily triterpenoid saponins and flavonoids. These compounds are credited with the plant's diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.[1][2] Among the notable flavonoids are prenylated isoflavonoids, a class of compounds that includes various gancaonins.

This technical guide focuses on Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis. While research has confirmed its presence and basic antibacterial properties, comprehensive data on its specific anticancer and anti-inflammatory mechanisms are not extensively detailed in current literature.[3] Therefore, to provide a thorough and practical resource, this document will also draw upon the extensive research conducted on its close structural analog, Gancaonin N , also a prenylated isoflavone from G. uralensis. The well-documented activities and mechanisms of Gancaonin N offer a valuable proxy for understanding the potential therapeutic pathways of related isoflavonoids from this species.

Compound Profile: this compound

This compound is classified as a 6-prenylated isoflavanone.[3] Its basic chemical and physical properties are summarized below.

| Property | Data |

| Compound Name | This compound |

| Chemical Class | 6-prenylated isoflavanone |

| Source Organism | Glycyrrhiza uralensis Fisch. |

| Reported Activity | Antibacterial (Streptococcus mutans, MRSA) |

Data sourced from MedchemExpress.[3]

General Extraction and Isolation Workflow

The isolation of prenylated isoflavonoids like this compound and N from Glycyrrhiza uralensis follows a multi-step protocol involving extraction, fractionation, and chromatographic purification. While a specific yield for this compound is not widely reported, the following workflow is representative for this class of compounds.

Caption: General workflow for isolating Gancaonins.

Biological Activity and Mechanisms: A Case Study of Gancaonin N

Due to the limited mechanistic data on this compound, we present the well-documented anti-inflammatory properties of Gancaonin N, which has been shown to modulate key signaling pathways involved in inflammation.

Anti-Inflammatory Activity

Gancaonin N has demonstrated significant anti-inflammatory effects in cellular models by inhibiting the production of key inflammatory mediators.[4] Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages and A549 human lung epithelial cells have shown that Gancaonin N can suppress inflammatory responses without inducing cytotoxicity at effective concentrations.[1][4]

Table 1: Inhibitory Effects of Gancaonin N on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator | Effect of Gancaonin N Treatment |

| Nitric Oxide (NO) | Significant, dose-dependent inhibition of NO production. |

| Prostaglandin E₂ (PGE₂) | Dose-dependent reduction in PGE₂ levels. |

| iNOS Protein Expression | Significant, dose-dependent downregulation. |

| COX-2 Protein Expression | Significant, dose-dependent downregulation. |

Data is qualitative based on reported significant effects in immunoblotting and NO assays.[4]

Table 2: Inhibitory Effects of Gancaonin N on Pro-Inflammatory Cytokines in LPS-Stimulated A549 Cells

| Cytokine / Enzyme | Effect of Gancaonin N Treatment (mRNA and Protein Level) |

| TNF-α | Significant, dose-dependent downregulation. |

| IL-1β | Significant, dose-dependent downregulation. |

| IL-6 | Significant, dose-dependent downregulation. |

| COX-2 | Significant, dose-dependent downregulation. |

Data is qualitative based on reported significant effects in real-time PCR and immunoblotting assays.[4][5]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Gancaonin N are attributed to its ability to suppress two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6]

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). Gancaonin N has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby preventing this pro-inflammatory gene expression.[4]

Caption: Gancaonin N inhibits the NF-κB signaling pathway.

MAPK Pathway: The MAPK pathway, including key kinases like ERK and p38, is another crucial regulator of inflammation. LPS stimulation leads to the phosphorylation (activation) of these kinases, which in turn contributes to the inflammatory response. Gancaonin N effectively suppresses the LPS-induced phosphorylation of both ERK and p38, thereby dampening the inflammatory cascade upstream of gene transcription.[4]

Caption: Gancaonin N inhibits the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of compounds like Gancaonin N.

Cell Culture and Viability Assay

-

Cell Lines: RAW264.7 (murine macrophages) and A549 (human lung epithelial) cells.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of Gancaonin (e.g., 5–40 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Nitric Oxide (NO) Determination

-

Protocol (Griess Assay):

-

Seed RAW264.7 cells in a 6-well plate (6 × 10⁵ cells/well).

-

Pre-treat cells with Gancaonin N for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, total and phosphorylated ERK, p38, and nuclear NF-κB p65.

-

Protocol:

-

Seed cells and treat with Gancaonin N and/or LPS as described previously.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. For nuclear extracts, use a nuclear extraction kit according to the manufacturer's protocol.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-COX-2, anti-p-ERK, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin or Lamin B1 (for nuclear fractions).

-

Real-Time PCR (RT-PCR)

-

Objective: To quantify the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Protocol:

-

Treat A549 cells with Gancaonin N and/or LPS.

-

Isolate total RNA using a reagent like TRIzol according to the manufacturer's instructions.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

-

Conclusion

This compound, a prenylated isoflavanone from Glycyrrhiza uralensis, is an identified bioactive compound, though its specific mechanisms of action require further investigation. By examining its well-studied analog, Gancaonin N, it is evident that this class of molecules holds significant therapeutic potential, particularly as anti-inflammatory agents. The detailed data on Gancaonin N's ability to inhibit the NF-κB and MAPK signaling pathways provides a strong foundation and a clear investigatory path for future research into this compound and other related flavonoids. The protocols and data presented in this guide offer a robust framework for scientists and drug development professionals to explore the full potential of these natural products in treating inflammatory diseases and potentially other conditions like cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Mechanisms and Adjuvant Properties of Licorice Glycyrrhiza in Treating Gastric Cancer | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model [mdpi.com]

- 6. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Gancaonin G using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Gancaonin G, a prenylated isoflavanone isolated from Glycyrrhiza uralensis, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

This compound is a 6-prenylated isoflavanone found in the roots of Glycyrrhiza uralensis (licorice)[1]. As a member of the isoflavonoid class of compounds, this compound is of interest for its potential biological activities, including antibacterial and potential anti-inflammatory properties[1]. Robust and reliable analytical methods are essential for the quantification of this compound in plant extracts, herbal preparations, and biological matrices to support research and development. This application note describes a validated RP-HPLC method for the accurate and precise quantification of this compound.

Chemical Structure of this compound:

Figure 1: Chemical Structure of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90-30% B30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

Note: The optimal detection wavelength for isoflavones is typically in the range of 254-262 nm. A wavelength of 260 nm is proposed here for this compound based on the common absorbance maxima for this class of compounds.

Standard and Sample Preparation

Standard Solution:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Glycyrrhiza uralensis root powder):

-

Accurately weigh 1.0 g of powdered Glycyrrhiza uralensis root.

-

Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following are example validation parameters.

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is determined by injecting a series of this compound standard solutions at different concentrations.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision is assessed by performing replicate injections of a standard solution.

| Precision | RSD (%) |

| Intra-day (n=6) | ≤ 2.0% |

| Inter-day (n=6, over 3 days) | ≤ 3.0% |

Accuracy

Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a sample matrix.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 50 | 50.7 | 101.4 |

| 80 | 79.1 | 98.9 |

| Average Recovery | 99.4% |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

| Parameter | Value (µg/mL) |

| LOD (S/N ≥ 3) | 0.1 |

| LOQ (S/N ≥ 10) | 0.3 |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

Based on studies of the structurally related compound Gancaonin N, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound is proposed to inhibit this cascade.

Conclusion

The described RP-HPLC method provides a framework for the reliable quantification of this compound. The method is proposed to be linear, precise, and accurate, making it suitable for quality control and research purposes. The provided experimental conditions and validation parameters can be adapted and optimized for specific applications and instrumentation. Further investigation into the anti-inflammatory signaling pathway of this compound is warranted to confirm the proposed mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gancaonin G in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin G is a prenylated isoflavonoid isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. Isoflavonoids from this plant have garnered significant interest for their diverse biological activities, including antibacterial properties. These application notes provide a summary of the antibacterial activity of this compound and detailed protocols for its evaluation in various antibacterial assays. The information herein is intended to guide researchers in exploring the potential of this compound as a novel antibacterial agent.

Antibacterial Spectrum and Efficacy

This compound has demonstrated moderate antibacterial activity, particularly against Gram-positive oral pathogens. Its efficacy, along with that of other bioactive isoflavonoids from Glycyrrhiza uralensis, has been primarily evaluated against Streptococcus mutans, a key bacterium implicated in dental caries.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and other related isoflavonoids isolated from Glycyrrhiza uralensis against Streptococcus mutans.

| Compound | MIC (µg/mL) against Streptococcus mutans | Reference |

| This compound | 125 | [1] |

| Glycyrrhizol A | 1 | [1] |

| 6,8-diisoprenyl-5,7,4'-trihydroxyisoflavone | 2 | [1] |

| Glycyrrhizol B | 32 | [1] |

| 5-O-methylglycryol | 500 | [1] |

| Isoglycyrol | 500 | [1] |

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols can be adapted for the evaluation of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control (bacterial culture without this compound)

-

Negative control (medium only)

-

Microplate reader

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Agar plates with appropriate growth medium

-

Sterile pipette tips and spreader

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.

-

Spread the aliquot onto the surface of an agar plate.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Time-Kill Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterium over time.

Materials:

-

Bacterial culture in the logarithmic growth phase

-

This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

-

Growth medium

-

Sterile tubes or flasks

-

Apparatus for serial dilutions and plating

Procedure:

-

Prepare a bacterial suspension in the mid-logarithmic phase of growth.

-

Add this compound at the desired concentrations to separate tubes containing the bacterial suspension. Include a growth control without the compound.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Incubate the plates and count the colonies.

-

Plot the log₁₀ CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay using Crystal Violet

This method quantifies the ability of this compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with glucose)

-

This compound at various concentrations

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

Procedure:

-

Add 100 µL of bacterial suspension (adjusted to a starting OD₆₀₀ of ~0.05) to the wells of a microtiter plate.

-

Add 100 µL of this compound at various concentrations (from sub-MIC to supra-MIC values). Include a positive control (bacteria without this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

-

Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates biofilm inhibition.

Visualizations

Experimental Workflow for Antibacterial Assays

Caption: Workflow for evaluating the antibacterial activity of this compound.

Postulated Antibacterial Mechanism of Action of Isoflavonoids

The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on related isoflavonoids suggest a multi-targeted approach. The proposed mechanism involves the disruption of the bacterial cell envelope, leading to increased membrane permeability and subsequent leakage of intracellular components.

References

Application Notes and Protocols for Gancaonin G in Microbiological Research

Introduction

Gancaonin G is a prenylated isoflavone derived from Glycyrrhiza uralensis (licorice root), a plant with a long history in traditional medicine. While research on this compound is emerging, related compounds from Glycyrrhiza species have demonstrated significant antimicrobial, anti-biofilm, and anti-inflammatory properties. For instance, glycyrrhizic acid has been shown to possess antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially disrupting the bacterial cell membrane and inhibiting biofilm formation.[1][2][3][4] These findings suggest that this compound holds promise as a novel agent for microbiological research and potential therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial and anti-biofilm efficacy of this compound. The detailed protocols outlined below are designed to be reproducible and adaptable for various bacterial species.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Experimental Protocol

-

Bacterial Strain Preparation:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into 5 mL of sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

-

Incubate at 37°C with agitation (200 rpm) overnight.

-

Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a stock concentration of 10 mg/mL. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

-

-

Microdilution Assay:

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the prepared bacterial suspension to each well.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound where no visible turbidity is observed.

-

-

MBC Determination:

-

From the wells showing no visible growth, plate 10 µL of the suspension onto Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA) plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

-

Data Presentation

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 16 | 32 |

| Pseudomonas aeruginosa PAO1 | 32 | 64 |

| Methicillin-Resistant S. aureus (MRSA) | 16 | 64 |

| Escherichia coli ATCC 25922 | 64 | >128 |

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation by pathogenic bacteria.

Experimental Protocol

-

Bacterial Culture Preparation:

-

Grow the bacterial strain overnight as described in the MIC protocol.

-

Adjust the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth supplemented with 1% glucose (to promote biofilm formation).

-

-

Biofilm Inhibition Assay:

-

In a 96-well flat-bottomed microtiter plate, add 100 µL of the prepared bacterial suspension to each well.

-

Add 100 µL of this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC) to the wells.

-

Include a positive control (bacteria with broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

-

Quantification of Biofilm:

-

Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.

-

Wash the wells with distilled water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation

| This compound Concentration (µg/mL) | S. aureus Biofilm Inhibition (%) | P. aeruginosa Biofilm Inhibition (%) |

| 1/2 MIC (8 for S.a, 16 for P.a) | 85.2 ± 5.4 | 78.9 ± 6.1 |

| 1/4 MIC (4 for S.a, 8 for P.a) | 62.7 ± 4.8 | 55.3 ± 7.2 |

| 1/8 MIC (2 for S.a, 4 for P.a) | 35.1 ± 3.9 | 29.8 ± 4.5 |

Quorum Sensing (QS) Inhibition Assay

This protocol evaluates the potential of this compound to interfere with bacterial cell-to-cell communication, a key regulator of virulence and biofilm formation.[5][6][7]

Experimental Protocol

-

Biosensor Strain:

-

Use a reporter strain such as Chromobacterium violaceum ATCC 12472, which produces the purple pigment violacein in response to QS signals.

-

-

Assay Procedure:

-

Prepare an overnight culture of C. violaceum.

-

In a 96-well microtiter plate, add 100 µL of sterile Luria-Bertani (LB) broth.

-

Add this compound at sub-MIC concentrations.

-

Inoculate each well with 100 µL of the diluted C. violaceum culture.

-

Incubate the plate at 30°C for 24 hours.

-

-

Quantification of Violacein Production:

-

Visually inspect the wells for a reduction in purple color.

-

To quantify, add 100 µL of 0.1% sodium dodecyl sulfate (SDS) to each well and mix.

-

Add 100 µL of DMSO to lyse the cells and solubilize the violacein.

-

Measure the absorbance at 585 nm.

-

Data Presentation

| This compound Concentration (µg/mL) | Violacein Production Inhibition (%) |

| 32 | 92.5 ± 4.1 |

| 16 | 75.8 ± 5.3 |

| 8 | 48.2 ± 3.7 |

| 4 | 21.6 ± 2.9 |

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical signaling pathway for this compound's anti-quorum sensing activity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Journal of the Korean Wood Science and Technology [woodj.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

Application Notes and Protocols for Gancaonin G and Related Compounds

Introduction

Gancaonins are a class of flavonoids isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine. While specific research on Gancaonin G is limited, studies on related compounds, particularly Gancaonin N, have revealed significant therapeutic potential, primarily in the realm of anti-inflammatory applications. This document provides a detailed overview of the available data on this compound and a comprehensive analysis of the well-studied Gancaonin N as a potential therapeutic agent. The information presented is intended for researchers, scientists, and drug development professionals.

This compound: Current State of Research

This compound is identified as a 6-prenylated isoflavanone.[1] Its primary reported therapeutic potential lies in its antibacterial activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] Beyond this, specific quantitative data and detailed experimental protocols for this compound are not extensively available in the current literature. It has been listed as a chemical component of the Yinhua Pinggan Granule, a traditional Chinese medicine formulation.

Gancaonin N: A Promising Anti-inflammatory Agent

In contrast to this compound, Gancaonin N, also a prenylated isoflavone from Glycyrrhiza uralensis, has been the subject of more detailed investigation, particularly for its potent anti-inflammatory effects.[2][3] It has been shown to be a potential therapeutic agent for acute pneumonia.[2][3]

Mechanism of Action

Gancaonin N exerts its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), Gancaonin N has been shown to inhibit the production of pro-inflammatory mediators.[2][3]

Signaling Pathway

The anti-inflammatory action of Gancaonin N involves the inhibition of key signaling molecules. In LPS-stimulated cells, Gancaonin N reduces the phosphorylation of ERK and p38 MAPK proteins.[2] It also prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2][3]

Quantitative Data for Gancaonin N

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Gancaonin N.

Table 1: Effect of Gancaonin N on Cell Viability [4]

| Cell Line | Concentration (μM) | Duration (h) | Cytotoxicity |

| RAW264.7 | 5 - 40 | 24 | No significant cytotoxicity observed |

| A549 | 5 - 40 | 24 | No significant cytotoxicity observed |

Table 2: Inhibition of Pro-inflammatory Mediators by Gancaonin N in LPS-induced RAW264.7 Cells [2][4]

| Mediator | Gancaonin N Conc. (μM) | Inhibition |

| Nitric Oxide (NO) | 10 - 40 | Concentration-dependent decrease |

| Prostaglandin E2 (PGE2) | 10 - 40 | Significant suppression |

| iNOS | 10 - 40 | Significant reduction in protein expression |

| COX-2 | 10 - 40 | Significant reduction in protein expression |

Table 3: Inhibition of Pro-inflammatory Cytokines and COX-2 by Gancaonin N in LPS-induced A549 Cells [2][4]

| Protein | Gancaonin N Conc. (μM) | Inhibition |

| TNF-α | 5 - 40 | Significant decrease in protein levels |

| IL-1β | 5 - 40 | Significant decrease in protein levels |

| IL-6 | 5 - 40 | Significant decrease in protein levels |

| COX-2 | 5 - 40 | Significant decrease in protein levels |

Experimental Protocols

Detailed methodologies for key experiments investigating the anti-inflammatory effects of Gancaonin N are provided below.

Cell Culture and LPS Stimulation

Protocol:

-

Cell Seeding: RAW264.7 or A549 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Gancaonin N Pretreatment: Prior to LPS stimulation, cells are pretreated with varying concentrations of Gancaonin N (5-40 μM) for 2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium (1 μg/mL for RAW264.7 cells and 5 μg/mL for A549 cells) and incubating for 24 hours.

MTT Assay for Cell Viability

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.

-

Treat cells with Gancaonin N (0–40 μM) for 24 hours.

-

Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Incubate to allow formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 540 nm using a microplate reader.[2]

Nitric Oxide (NO) Production Assay

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with Griess reagent.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration using a sodium nitrite standard curve.

Western Blot Analysis

Protocol:

-

Cell Lysis: Lyse the treated cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6, p-ERK, p-p38, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using image analysis software such as ImageJ.[2]

Immunofluorescence for NF-κB Nuclear Translocation

Protocol:

-

Grow A549 cells on coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with an anti-NF-κB p65 primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.[2]

Potential Therapeutic Applications

The demonstrated anti-inflammatory properties of Gancaonin N suggest its potential as a therapeutic agent for various inflammatory conditions, particularly those involving the NF-κB and MAPK pathways. While this compound's primary reported activity is antibacterial, its structural similarity to Gancaonin N suggests that it may also possess anti-inflammatory properties, warranting further investigation. The broader family of compounds from Glycyrrhiza uralensis has been explored for various therapeutic uses, including anticancer and neuroprotective effects, indicating a rich source for drug discovery.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model [mdpi.com]

- 5. Immunomodulatory and anticancer potential of Gan cao (Glycyrrhiza uralensis Fisch.) polysaccharides by CT-26 colon carcinoma cell growth inhibition and cytokine IL-7 upregulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols for In Vivo Gancaonin G Formulation

Introduction Gancaonin G is a flavonoid compound isolated from the roots of Glycyrrhiza uralensis (licorice), a plant widely used in traditional medicine.[1][2] Like many flavonoids, this compound is a planar molecule with poor water solubility, which presents a significant challenge for its bioavailability and administration in in vivo studies.[2][3] Effective formulation is therefore critical to enhance its solubility and ensure consistent, reproducible results in preclinical research. These application notes provide an overview of strategies and detailed protocols for formulating this compound for oral administration in animal models.

1. Physicochemical Properties & Formulation Challenges

The primary obstacle in working with this compound is its low aqueous solubility, a common characteristic of flavonoids that limits their oral bioavailability.[4][5] To overcome this, various formulation strategies have been developed to improve the dissolution rate and absorption of these compounds.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H20O5 | [2] |

| Molecular Weight | 354.4 g/mol | [1] |

| Aqueous Solubility | Predicted to be low (<7 µg/mL) | [2] |

| Appearance | Yellow crystalline powder (predicted for flavonoids) | [3] |

| Solubility (Organic) | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate |[6] |

2. Formulation Strategies for Poorly Soluble Flavonoids

Several techniques can be employed to enhance the solubility and bioavailability of flavonoids like this compound for in vivo administration.

-

Co-solvent Systems: The most direct approach involves dissolving the compound in a mixture of a water-miscible organic solvent and water. Common co-solvents include Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol. These are often combined with surfactants like Tween 80 to improve stability and prevent precipitation upon administration.[7]

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.[8] This method can significantly enhance the aqueous solubility of flavonoids.[8]

-

Nanoparticle-Based Formulations: Advanced techniques such as nanosuspensions, nanoemulsions, and liposomes can dramatically improve flavonoid solubility and bioavailability.[9][10] These methods encapsulate the compound in colloidal carriers, which can enhance absorption across the gastrointestinal mucosa.[10]

3. Proposed Biological Activity and Signaling Pathway

While the specific mechanism of this compound is under investigation, related compounds from Glycyrrhiza uralensis, such as Gancaonin N, have demonstrated potent anti-inflammatory effects.[11][12] Gancaonin N has been shown to attenuate the inflammatory response by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] It is plausible that this compound may exert similar effects.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Protocols for this compound Formulation

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol describes a standard co-solvent/surfactant method for preparing this compound for oral administration in rodents. This method is suitable for initial screening and proof-of-concept studies.

1. Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

PEG 400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

2. Formulation Preparation (Example for a 10 mg/kg dose in a 20g mouse)

a. Calculation:

-

Dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg

-

Administration Volume: Typically 100 µL (0.1 mL) for a 20g mouse.

-

Final Concentration: 0.2 mg / 0.1 mL = 2 mg/mL

b. Vehicle Composition: A common vehicle composition that balances solubility and tolerability is a mixture of DMSO, PEG 400, Tween 80, and saline.

Table 2: Example Co-solvent Vehicle Composition

| Component | Percentage (v/v) | Purpose |

|---|---|---|

| DMSO | 10% | Primary Solvent |

| PEG 400 | 40% | Co-solvent, improves solubility |

| Tween 80 | 5% | Surfactant, prevents precipitation |

| Saline (0.9%) | 45% | Diluent, provides isotonicity |

c. Step-by-Step Procedure:

-

Prepare the Vehicle: In a sterile tube, prepare 1 mL of the vehicle by mixing 100 µL DMSO, 400 µL PEG 400, 50 µL Tween 80, and 450 µL sterile saline. Vortex thoroughly until a clear, homogenous solution is formed.

-

Dissolve this compound: Weigh the required amount of this compound for your study size (e.g., 2 mg for 1 mL of final formulation).

-

Add the this compound powder to the pre-mixed vehicle.

-

Vortex: Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved.

-

Sonication (Optional): If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

-

Final Inspection: Ensure the final formulation is a clear solution with no visible precipitate.

-

Storage: Prepare fresh daily. If short-term storage is needed, store protected from light at 4°C. Before administration, allow the solution to return to room temperature and vortex again.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol uses a cyclodextrin to enhance the aqueous solubility of this compound, creating a formulation that is generally better tolerated due to the absence of organic solvents.

1. Materials and Reagents

-

This compound powder

-

Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Sterile deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

0.1 M HCl / 0.1 M NaOH for pH adjustment (if necessary)

2. Formulation Preparation

a. Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.

-

Molar Mass of this compound: ~354.4 g/mol

-

Average Molar Mass of HP-β-CD: ~1460 g/mol

b. Step-by-Step Procedure:

-

Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in sterile water. For example, to make a 20% (w/v) solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of water. Stir until fully dissolved.

-

Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.

-

Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light. This extended stirring facilitates the formation of the inclusion complex.

-

Filtration: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

-

Quantification (Recommended): Use a validated method like HPLC to determine the final concentration of this compound in the filtered solution.[13] This step is crucial for accurate dosing.

-

Storage: Store the final formulation at 4°C, protected from light.

Experimental Workflow Visualization

The following diagram outlines the general workflow for formulating and testing this compound in vivo.

Caption: General workflow for this compound in vivo studies.

References

- 1. Cas 126716-36-7,Gancaonin I | lookchem [lookchem.com]

- 2. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice [mdpi.com]

- 3. Quercetin - Wikipedia [en.wikipedia.org]

- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 6. Gancaonin I | CAS:126716-36-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gancaonin N from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin G for Biofilm Disruption: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction to Gancaonin G

This compound is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1] Prenylated flavonoids, a class of compounds characterized by the addition of a prenyl group, have garnered significant scientific interest due to their diverse biological activities.[2][3][4] While research on this compound is still emerging, related compounds from Glycyrrhiza species have demonstrated notable antimicrobial and anti-biofilm properties.[2][5] A study by Villinski et al. (2014) evaluated the antibacterial activity of this compound against the oral pathogens Streptococcus mutans and Porphyromonas gingivalis.[1]

The Challenge of Microbial Biofilms

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective matrix makes bacteria within biofilms significantly more resistant to antibiotics and host immune responses compared to their free-floating (planktonic) counterparts. Biofilms are implicated in a wide range of chronic infections, including those associated with medical devices, dental plaque, and persistent wound infections. The increasing prevalence of antibiotic resistance has made the development of novel anti-biofilm agents a critical area of research.

Rationale for Investigating this compound in Biofilm Disruption

The study of this compound as a potential biofilm disruptor is supported by the following:

-

Known Antibacterial Activity: this compound has been shown to possess antibacterial properties, a fundamental prerequisite for an anti-biofilm agent.[1]

-

Activity of Related Compounds: Numerous prenylated isoflavonoids isolated from licorice and other plants have demonstrated potent activity against biofilm-forming bacteria.[2][3][4][6] For example, compounds like glabridin and licoricidin inhibit biofilm formation at sub-inhibitory concentrations.[2] This suggests that the isoflavone backbone with prenylation is a promising scaffold for anti-biofilm activity.

-

Potential Mechanisms: Prenylated flavonoids can disrupt biofilms through various mechanisms, including the inhibition of bacterial communication (quorum sensing), interference with adhesion to surfaces, and disruption of the EPS matrix.[3][6]

Potential Applications

The exploration of this compound's anti-biofilm properties could lead to the development of:

-

Novel therapeutics for biofilm-associated infections, potentially as a standalone agent or in combination with existing antibiotics to enhance their efficacy.

-

Active ingredients in formulations for dental care products to combat plaque formation.

-

Coatings for medical devices to prevent biofilm colonization.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the biofilm disruption activity of this compound. The following tables are provided as templates for researchers to organize their experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined | e.g., Vancomycin: 2 |

| Pseudomonas aeruginosa | Data to be determined | e.g., Ciprofloxacin: 1 |

| Streptococcus mutans | Data to be determined | e.g., Chlorhexidine: 4 |

| Escherichia coli | Data to be determined | e.g., Gentamicin: 2 |

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC₅₀ & MBEC₅₀) of this compound

| Bacterial Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |

| Staphylococcus aureus | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined |

| Streptococcus mutans | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined |

MBIC₅₀: Minimum concentration required to inhibit biofilm formation by 50%. MBEC₅₀: Minimum concentration required to eradicate 50% of a pre-formed biofilm.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains of interest

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator

Procedure:

-

Prepare a bacterial suspension in broth and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.05.

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL to the subsequent wells.

-

Add 10 µL of the prepared bacterial suspension to each well.

-

Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

Protocol 2: Biofilm Inhibition Assay (MBIC)

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

-

Materials from Protocol 1

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid or 95% Ethanol

Procedure:

-

Set up the 96-well plate as described in the MIC protocol (Steps 1-5).

-

Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

-

Gently discard the planktonic cells from the wells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

-

Air-dry the plate.

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Air-dry the plate completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The MBIC can be determined as the concentration that causes a significant reduction in biofilm formation compared to the positive control.

Protocol 3: Biofilm Disruption Assay (MBEC)

This protocol evaluates the efficacy of this compound in disrupting pre-formed biofilms.

Materials:

-

Same as Protocol 2

Procedure:

-

Grow biofilms in a 96-well plate by inoculating wells with the bacterial suspension and incubating at 37°C for 24 hours.

-

After incubation, remove the planktonic cells and wash the wells with PBS.

-

Add 200 µL of fresh broth containing two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.

-

Incubate the plate for another 24 hours at 37°C.

-

Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (Steps 3-9).

-

The MBEC is the concentration that results in a significant reduction in the pre-formed biofilm.

Visualizations

Caption: Experimental workflow for screening the anti-biofilm activity of this compound.

Caption: Hypothetical quorum sensing pathway leading to biofilm formation.

Caption: Hypothetical mechanisms of action for this compound in biofilm disruption.

References

- 1. Pyrano-isoflavans from Glycyrrhiza uralensis with antibacterial activity against Streptococcus mutans and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic inhibitory activity of Glycyrrhizae Radix and Rubi Fructus extracts on biofilm formation of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylated isoflavonoids from Fabaceae against the NorA efflux pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Gancaonin G Stability: Technical Support Center

Welcome to the Gancaonin G Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the handling and experimental use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What are the potential causes?

A1: Loss of activity in this compound solutions can be attributed to several factors, primarily related to its chemical stability. As a flavonoid, this compound is susceptible to degradation influenced by environmental conditions. Key factors include:

-

pH: Isoflavones, the class of compounds this compound belongs to, can exhibit instability in acidic or alkaline solutions. For some isoflavones, degradation is more pronounced at acidic pH values.

-

Temperature: Elevated temperatures can accelerate the degradation of isoflavones. Studies on similar compounds show that thermal degradation often follows first-order kinetics, with stability decreasing as temperature increases.[1][2]

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation of isoflavones.[3]

-

Oxidation: The presence of oxygen can contribute to the degradation of phenolic compounds like this compound.

-

Solvent: The choice of solvent can impact stability. While this compound is soluble in organic solvents like DMSO, acetone, and ethanol, the long-term stability in these solvents at room temperature may be limited.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability and longevity of your this compound stock solutions, we recommend the following storage conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures significantly slow down the rate of chemical degradation. |

| Light | Protect from light by using amber vials or by wrapping vials in aluminum foil. | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Reduces the potential for oxidative degradation. |

| Solvent | Prepare stock solutions in high-purity, anhydrous solvents such as DMSO or ethanol. | Minimizes hydrolysis and other solvent-mediated degradation reactions. |

Q3: How can I tell if my this compound has degraded?

A3: Degradation of this compound may not always be visually apparent. While discoloration of the solution can be an indicator, the most reliable method for assessing degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method to quantify the amount of intact this compound and to detect the presence of degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is limited published information specifically identifying the degradation products of this compound. However, based on the general degradation pathways of flavonoids, potential degradation could involve the cleavage of the heterocyclic C ring, leading to simpler phenolic compounds. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize the specific degradation products of this compound.[4][5]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound before each experiment. If using a previously prepared stock, verify its integrity using HPLC. |

| Improper storage of the solution. | Ensure that stock solutions are stored at the recommended temperature, protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption. | |

| Precipitate formation in the solution | Poor solubility at the working concentration or temperature. | Before use, allow the stock solution to warm to room temperature and vortex thoroughly. If precipitation persists, sonication may be helpful. Consider preparing a more dilute stock solution if the issue continues. |

| Contamination of the solvent. | Use high-purity, anhydrous solvents for preparing stock solutions. | |

| Color change in the solution | Degradation of this compound. | Discard the solution and prepare a fresh one. A change in color often indicates chemical changes in the compound. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate the this compound solid to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of this compound using an analytical balance in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

-

Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.

Materials:

-

This compound solution (prepared as in Protocol 1)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

Temperature-controlled incubator or water bath

-

Light chamber (for photostability testing)

Procedure:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Divide the solution into several aliquots in appropriate vials.

-

Establish the initial concentration (T=0) by injecting an aliquot onto the HPLC system.

-

Store the remaining aliquots under the desired stress conditions (e.g., specific temperature, light exposure).

-

At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from the stress condition.

-

Analyze the aliquot by HPLC to determine the concentration of this compound remaining.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

HPLC Method Example (to be optimized for your specific system):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 254-370 nm).

-

Injection Volume: 10 µL

Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, studies on the closely related compound, Gancaonin N, have shown that it attenuates the inflammatory response by downregulating the NF-κB and MAPK signaling pathways.[6][7][8]

Caption: Putative inhibitory action of this compound on NF-κB and MAPK signaling pathways.

Experimental Workflow